11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene
CAS No.: 116596-89-5
Cat. No.: VC16043151
Molecular Formula: C18H16Cl2
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116596-89-5 |
|---|---|
| Molecular Formula | C18H16Cl2 |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | 15,16-dichloro-1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
| Standard InChI | InChI=1S/C18H16Cl2/c1-17-11-7-3-5-9-13(11)18(2,16(20)15(17)19)14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3 |
| Standard InChI Key | WSLULVYZRNOGCI-UHFFFAOYSA-N |
| Canonical SMILES | CC12C(C(C(C3=CC=CC=C31)(C4=CC=CC=C24)C)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
The molecular framework of 11,12-dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene (C₁₈H₁₆Cl₂) derives from anthracene, with a 9,10-ethano bridge creating a bicyclic system. The ethano bridge introduces two methyl groups at positions 9 and 10, while chlorine atoms occupy positions 11 and 12 on the anthracene backbone (Figure 1). This configuration imposes significant steric and electronic effects, altering the compound’s reactivity and supramolecular behavior compared to unsubstituted anthracenes .
The rigidity of the ethano bridge forces the anthracene rings into a boat-like conformation, as observed in crystallographic studies of analogous compounds . X-ray diffraction analyses of related structures reveal dihedral angles of approximately 57° between the fused aromatic rings, a feature critical to host-guest interactions in supramolecular chemistry .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂ |
| Molecular Weight | 303.234 g/mol |
| Boiling Point (est.) | ~390–410°C (extrapolated) |
| Density (est.) | 1.3–1.5 g/cm³ |
| LogP (est.) | 5.0–6.0 |
Table 1: Estimated physicochemical properties based on structural analogs .
Synthetic Methodologies
The synthesis of 11,12-dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves sequential functionalization of the anthracene core. Key steps include:
Diels-Alder Cycloaddition
The ethano bridge is introduced via a Diels-Alder reaction between anthracene derivatives and dienophiles such as acrolein or dimethyl acetylenedicarboxylate . For example, 1,8-dichloroanthracene reacts with acrolein under BF₃ catalysis to form the bridged intermediate, which is subsequently oxidized and functionalized .
Chlorination and Methylation
Chlorination at positions 11 and 12 is achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Methyl groups are introduced either through Friedel-Crafts alkylation or via Grignard reactions targeting the ethano bridge carbonyl intermediates.
Purification and Characterization
Crude products are purified via recrystallization from acetone/petroleum ether mixtures. Final characterization employs NMR, IR, and mass spectrometry. For instance, -NMR spectra of analogous compounds show distinct resonances for bridge protons (δ 1.8–2.7 ppm) and aromatic protons (δ 7.0–7.4 ppm) .
Physicochemical Properties
The compound’s high logP value (~5.0–6.0) indicates significant hydrophobicity, consistent with its PAH structure . Vapor pressure measurements of similar chlorinated ethanoanthracenes suggest low volatility (6.26×10⁻⁶ mmHg at 25°C) , making the compound suitable for high-temperature applications.
Density functional theory (DFT) calculations on related structures predict strong intramolecular interactions, including C–H···Cl hydrogen bonds (2.76–2.78 Å) and van der Waals forces stabilizing the crystal lattice . These interactions contribute to the compound’s thermal stability, with decomposition temperatures exceeding 300°C.
Spectral Analysis and Computational Studies
Nuclear Magnetic Resonance (NMR)
-NMR spectra of bridged anthracenes exhibit characteristic splitting patterns:
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Bridge protons: Multiplet signals between δ 1.8–2.7 ppm due to restricted rotation .
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Aromatic protons: Complex splitting (δ 7.0–7.4 ppm) from anisotropic shielding by the ethano bridge .
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Methyl groups: Singlets near δ 1.2–1.5 ppm.
DFT-based NMR predictions for analogous compounds show excellent correlation with experimental data (R² = 0.97–0.99) , validating computational models for this compound class.
Infrared (IR) Spectroscopy
Key IR absorptions include:
X-ray Crystallography
Single-crystal studies of related compounds reveal:
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